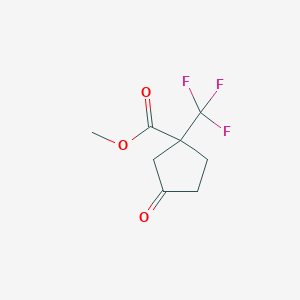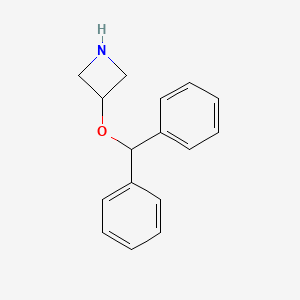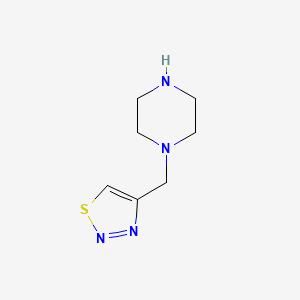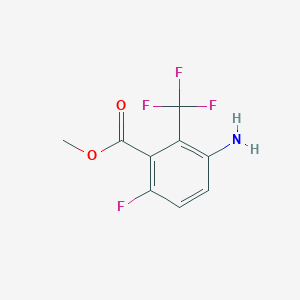![molecular formula C12H13NO2 B13522655 3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a benzonitrile group substituted with two methyl groups and an oxirane (epoxide) ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile typically involves the reaction of 3,5-dimethyl-4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-hydroxybenzonitrile: Lacks the oxirane ring but shares the benzonitrile core structure.
4-(Oxiran-2-ylmethoxy)benzonitrile: Similar structure but without the methyl groups.
3,5-Dimethylbenzonitrile: Lacks both the oxirane ring and the methoxy group.
Uniqueness
3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile is unique due to the presence of both the oxirane ring and the benzonitrile group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3,5-dimethyl-4-(oxiran-2-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C12H13NO2/c1-8-3-10(5-13)4-9(2)12(8)15-7-11-6-14-11/h3-4,11H,6-7H2,1-2H3 |
InChI Key |
ZXSJESYSFAHYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)




![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)





